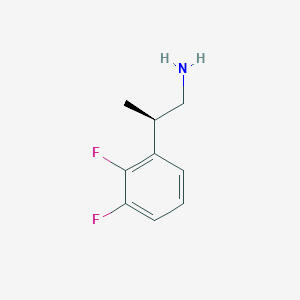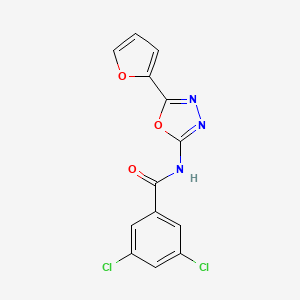
3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological activities. This compound is also known as DCFOB and belongs to the class of oxadiazole derivatives. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological activities by modulating various signaling pathways. The compound has been reported to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. The compound has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical And Physiological Effects
Studies have reported that 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, the compound has been reported to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments include its potential pharmacological activities, its ease of synthesis, and its stability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to understand its mechanism of action.
Future Directions
The future directions for research on 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide include the development of more efficient synthesis methods, the optimization of its pharmacological activities, and the identification of its molecular targets. Further studies are also needed to understand its mechanism of action and to evaluate its potential as a therapeutic agent for various diseases. In addition, studies are needed to evaluate the toxicity and safety of this compound.
Synthesis Methods
The synthesis of 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 3,5-dichlorobenzoic acid with furan-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with 2-amino-5-chlorobenzamide to obtain the final product. Another method involves the reaction of 3,5-dichlorobenzoic acid with furan-2-carboxylic acid hydrazide in the presence of thionyl chloride, followed by the reaction with 2-amino-5-chlorobenzamide. These methods have been optimized to obtain high yields of the product.
Scientific Research Applications
3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been studied extensively for its potential pharmacological activities. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. The compound has also shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In addition, the compound has been studied for its potential as an anticonvulsant and antidepressant agent. The compound has also been studied for its potential as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O3/c14-8-4-7(5-9(15)6-8)11(19)16-13-18-17-12(21-13)10-2-1-3-20-10/h1-6H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOAWSJHSSSXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

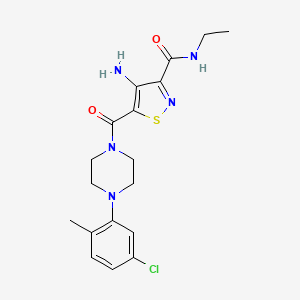
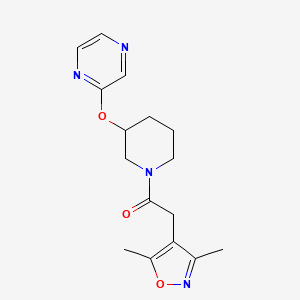
![(Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951692.png)
![5-bromo-2-chloro-N-[5-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951693.png)
![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2951694.png)
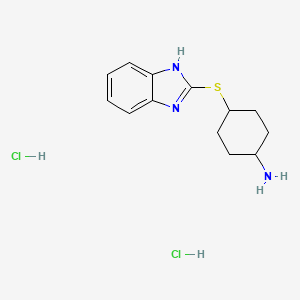
![9-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2951700.png)
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2951701.png)
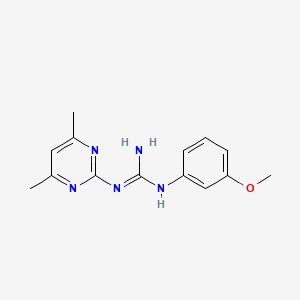
![6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2951706.png)
![(Z)-8-(furan-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951707.png)
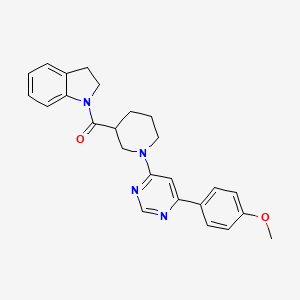
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2951710.png)
